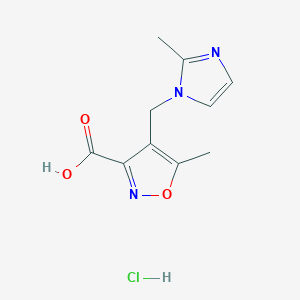

5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3.ClH/c1-6-8(9(10(14)15)12-16-6)5-13-4-3-11-7(13)2;/h3-4H,5H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTXLCKAFONDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated precursor.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound using carbon dioxide under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthetic steps sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines, thiols.

Major Products

Oxidation Products: Alcohols, ketones.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique isoxazole structure, which is a five-membered ring containing both nitrogen and oxygen. This structure is crucial for its biological activity and interaction with various biological targets.

Chemical Formula

- Molecular Formula : C₉H₉N₃O₃·HCl

- Molecular Weight : 207.64 g/mol

Medicinal Chemistry

5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride has been investigated for its role as a pharmacological agent. Its ability to activate Wnt/β-catenin signaling pathways positions it as a potential therapeutic agent for conditions like cancer, where Wnt signaling is often dysregulated .

Case Study: Wnt Signaling Activation

A study demonstrated that derivatives of isoxazole compounds, including this hydrochloride, can effectively activate Wnt signaling in vitro. This activation was shown to enhance the proliferation of certain cancer cell lines, indicating potential use in cancer therapy .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into new treatment modalities for conditions such as Alzheimer’s disease.

Case Study: Neuroprotective Effects

In a recent experimental study, the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The results suggest that it may modulate pathways involved in neuronal survival, warranting further investigation into its therapeutic potential .

Proteomics Research

The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in cellular signaling pathways. This interaction can aid in the identification and characterization of protein functions and their roles in various biological processes.

Application Example

In proteomics studies, the compound has been used as a tool to probe protein interactions within signaling networks, facilitating the discovery of novel biomarkers and therapeutic targets .

Table 1: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Activation of Wnt/β-catenin signaling | Enhances proliferation of cancer cells |

| Neuropharmacology | Potential neuroprotective effects | Protects neuronal cells from oxidative stress |

| Proteomics Research | Interaction with proteins | Aids in identifying novel biomarkers |

Mechanism of Action

The mechanism of action of 5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride involves:

Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of certain proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid

- Substituent Difference : Replaces the 2-methylimidazole group with a pyrazole ring.

- Physical Properties : Melting point 150–153°C; soluble in DMSO and DCM .

- Applications : Used as an intermediate in anti-tumor and anti-inflammatory drug synthesis. The pyrazole group may confer different hydrogen-bonding capabilities compared to imidazole, influencing target selectivity .

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

- Substituent Difference : Features a 4-methylpiperazine group instead of 2-methylimidazole.

- This compound (CAS 1431966-48-1) is studied for central nervous system (CNS) targets .

Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate

- Substituent Difference : Contains a methyl ester at the imidazole ring instead of a carboxylic acid hydrochloride.

- Synthesis: Prepared via refluxing 3-amino-5-methylisoxazole with acetic acid, yielding 20% product (mp 197–198°C). The ester derivative may serve as a prodrug, with hydrolytic activation required for activity .

Pharmacological and Agrochemical Analogues

5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide hydrochloride

- Structural Features : Incorporates a morpholine and dihydroxy-isopropylphenyl group.

- This contrasts with mesylate and tartrate salts, which show multiple crystalline forms .

Imazamox and Imazethapyr (Agrochemicals)

- Core Structure: Both contain imidazolinone rings linked to pyridine/pyridinecarboxylic acid groups.

- Function : Herbicides targeting acetolactate synthase (ALS) in plants. The substitution pattern (e.g., methoxymethyl in imazamox) dictates herbicidal specificity, illustrating how heterocyclic modifications shift applications from pharmaceuticals to agriculture .

Table 1: Key Properties of Selected Isoxazole Derivatives

| Compound Name | Substituent (Position 4) | Melting Point (°C) | Solubility | Yield (Synthesis) | Applications |

|---|---|---|---|---|---|

| Target Compound (Hydrochloride) | 2-Methylimidazole | Not Reported | Likely polar solvents | Not Reported | Drug development |

| 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole | Pyrazole | 150–153 | DMSO, DCM | Moderate | Anti-tumor agents |

| Methyl 1-(5-Methyl-3-isoxazolyl)imidazole | Methyl ester | 197–198 | Ethanol | 20% | Synthetic intermediate |

| Imazamox | Methoxymethyl-pyridine | Not Reported | Aqueous (salt) | High (patented) | Herbicide |

Biological Activity

5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride (CAS No. 1185165-24-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, along with relevant case studies and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClN3O3 |

| Molar Mass | 257.67 g/mol |

| Hazard Class | Irritant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Isoxazole derivatives have been shown to activate Wnt/β-catenin signaling pathways, which play a crucial role in cell proliferation and differentiation. This activation can lead to increased apoptosis in cancer cells .

- Case Study Findings :

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Isoxazole derivatives typically exhibit inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory response:

- Research Findings : A study demonstrated that the compound reduced prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogens:

- Antibacterial Activity : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | IC50: 10–20 µM against HT-29, MCF-7 |

| Anti-inflammatory | Reduced PGE2 levels |

| Antimicrobial | MIC: 40–50 µg/mL against E. coli |

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-4-(2-methyl-imidazol-1-ylmethyl)-isoxazole-3-carboxylic acid hydrochloride, and how can yield be optimized?

- Methodological Answer : Synthesis of structurally related heterocyclic compounds (e.g., isoxazole-imidazole hybrids) often involves condensation or alkylation reactions. For example, refluxing in acetic acid with sodium acetate as a catalyst is a common method for forming imidazole-linked isoxazole derivatives (see Scheme 2 in and ). To optimize yield:

- Use a 1.1:1 molar ratio of aldehyde (e.g., 3-formyl-indole) to aminothiazolone.

- Monitor reaction progress via TLC or HPLC to avoid over-refluxing, which may degrade thermally sensitive intermediates .

- Data Table : Hypothetical reaction optimization parameters (based on analogous syntheses):

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Reflux Temperature | 110–120°C (AcOH) | 60–75% |

| Catalyst | Sodium acetate | +15% yield |

| Reaction Time | 3–5 hours | Max at 4 h |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation (similar to imidazole derivatives in and ). Desiccants (e.g., silica gel) are recommended due to hygroscopicity .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides), as imidazole derivatives may decompose exothermically (see safety protocols in and ) .

Q. What analytical techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the imidazole and isoxazole rings.

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole N-H stretches (~3100 cm⁻¹) (similar to methods in ).

- HPLC-MS : Purity assessment and molecular ion verification ( recommends HPLC for regulated analysis) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the imidazole moiety and histidine residues in enzyme active sites.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., for kinase inhibition studies).

- QSAR : Correlate substituent effects (e.g., methyl groups on imidazole) with bioactivity (inspired by ’s focus on anti-tumor analogs) .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

- Methodological Answer :

- Control Experiments : Verify compound purity via HPLC () and exclude solvent interference (e.g., DMSO in cell assays).

- Dose-Response Studies : Test multiple concentrations to identify non-linear effects (e.g., hormesis).

- Structural Analog Comparison : Compare with derivatives (e.g., 5-(3-hydroxy-4-methoxyphenyl)isoxazole in ) to isolate functional group contributions .

Q. How can researchers design bioactivity studies for this compound, given its structural features?

- Methodological Answer :

- Target Selection : Prioritize enzymes with histidine-rich active sites (e.g., kinases, proteases) due to imidazole’s metal-coordinating ability.

- Assay Design :

- Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine for kinases).

- Include cytotoxicity assays (MTT/CCK-8) to differentiate specific activity from general toxicity (as in ’s anti-tumor studies) .

Q. What are the key considerations for scaling up synthesis without compromising purity?

- Methodological Answer :

- Process Optimization :

- Replace batch reflux with flow chemistry for better temperature control.

- Implement in-line FTIR for real-time monitoring (similar to ’s reflux methodology).

- Purification : Use preparative HPLC or column chromatography (silica gel, gradient elution) for high-purity batches .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies :

- Test compound stability in buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via HPLC () and identify products via LC-MS.

- Hypothesis : Acidic conditions may protonate the imidazole ring, increasing solubility but accelerating hydrolysis (aligns with ’s storage warnings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.